molecular formula C10H19ClN2O2 B6301123 tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride CAS No. 2231674-95-4

tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride

Cat. No.: B6301123
CAS No.: 2231674-95-4
M. Wt: 234.72 g/mol
InChI Key: SBYXNRSIURNDCT-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is known for its unique bicyclic structure, which includes a diazabicycloheptane core. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products .

Scientific Research Applications

tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes and other proteins, affecting their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another compound with a similar diazabicyclo core but different ring structure.

    tert-Butyl 2,5-diazabicyclo[3.1.0]hexane-2-carboxylate: A related compound with a smaller ring system.

Uniqueness

tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12;/h7-8,11H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYXNRSIURNDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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